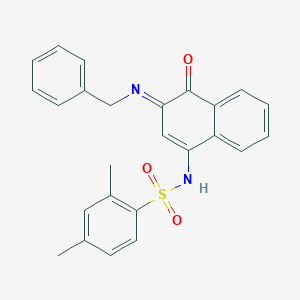
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide, commonly known as BON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BON is a synthetic compound that belongs to the class of sulfonamides and naphthalenes.
Applications De Recherche Scientifique
BON has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, BON has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. BON has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
In materials science, BON has been utilized as a building block for the synthesis of various metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.
In nanotechnology, BON has been used as a precursor for the synthesis of various nanoparticles, including gold and silver nanoparticles. These nanoparticles have potential applications in drug delivery and imaging.
Mécanisme D'action
The mechanism of action of BON is not fully understood. However, it has been proposed that BON exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. BON has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BON has been shown to possess potent anticancer activity in vitro and in vivo. BON has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. BON has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BON is its potent anticancer activity against various cancer cell lines. BON has also been shown to possess potential applications in materials science and nanotechnology. However, the limitations of BON include its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for BON research. One potential direction is to investigate the use of BON as a photosensitizer in photodynamic therapy for cancer treatment. Another potential direction is to investigate the use of BON as a building block for the synthesis of novel MOFs and COFs with potential applications in gas storage, separation, and catalysis. Additionally, further research is needed to fully understand the mechanism of action of BON and to investigate its potential toxicity to normal cells.
Méthodes De Synthèse
The synthesis of BON involves the condensation of 3-(benzylamino)-4-hydroxy-1-naphthaldehyde with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. The yield of the synthesis is approximately 60%.
Propriétés
Formule moléculaire |
C25H22N2O3S |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
N-(3-benzylimino-4-oxonaphthalen-1-yl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O3S/c1-17-12-13-24(18(2)14-17)31(29,30)27-22-15-23(26-16-19-8-4-3-5-9-19)25(28)21-11-7-6-10-20(21)22/h3-15,27H,16H2,1-2H3 |
Clé InChI |
ODKQIYINBWFJFL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine](/img/structure/B284843.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
![sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284859.png)
![propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284860.png)
![N-(2-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284862.png)
![N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284863.png)
![5-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284865.png)